Cas no 6305-61-9 (2-Butenoic acid,3-(4-methylphenyl)-, ethyl ester)
6305-61-9 structure
Product Name:2-Butenoic acid,3-(4-methylphenyl)-, ethyl ester
CAS No:6305-61-9
MF:C13H16O2
MW:204.264944076538
CID:516396
PubChem ID:13441442
Update Time:2025-04-19
2-Butenoic acid,3-(4-methylphenyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid,3-(4-methylphenyl)-, ethyl ester
- ethyl (E)-3-(4-methylphenyl)but-2-enoate
- ethyl (Z)-3-(4-methylphenyl)but-2-enoate
- (E)-3-(p-tolyl)but-2-enoic acid ethyl ester
- (E)-ethyl 3-(4-methylphenyl)-but-2-enoate
- (E)-ethyl 3-p-tolylbut-2-enoate
- (E)-ethyl-3-(4-methylphenyl)-2-butenoate
- ethyl (E)-3-(4-methylphenyl)-2-butenoate
- ethyl (E)-3-(4'-methylphenyl)but-2-enoate
- ethyl (E)-3-p-tolylbut-2-enoate
-
- Inchi: 1S/C13H16O2/c1-4-15-13(14)9-11(3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3/b11-9-
- InChI Key: WVWVJVVXPXGLTC-LUAWRHEFSA-N
- SMILES: O(CC)C(/C=C(/C)\C1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 204.11508
- Monoisotopic Mass: 204.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
2-Butenoic acid,3-(4-methylphenyl)-, ethyl ester Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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